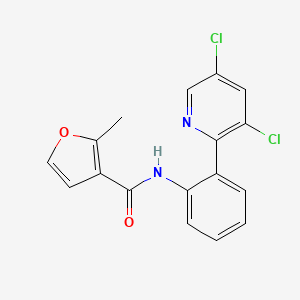

N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide

説明

N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule characterized by a 3,5-dichloropyridin-2-yl moiety linked to a phenyl group, which is further connected via an amide bond to a 2-methylfuran-3-carboxamide.

特性

CAS番号 |

824952-75-2 |

|---|---|

分子式 |

C17H12Cl2N2O2 |

分子量 |

347.2 g/mol |

IUPAC名 |

N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-10-12(6-7-23-10)17(22)21-15-5-3-2-4-13(15)16-14(19)8-11(18)9-20-16/h2-9H,1H3,(H,21,22) |

InChIキー |

XROSCMFEGOJLHA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C3=C(C=C(C=N3)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like dimethylformamide (DMF) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

化学反応の分析

Types of Reactions

N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.

科学的研究の応用

N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

作用機序

The mechanism of action of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. The furan carboxamide group may enhance the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Pyridine Substitution: The target compound and ’s analog share a 3,5-dichloropyridin-2-yl group, which is absent in ’s compound (pyridin-3-yl). Chlorination at the 3,5-positions may enhance target binding via halogen bonding, whereas pyridin-3-yl in ’s compound could alter spatial orientation .

Amide Group Variations: The target compound’s 2-methylfuran-3-carboxamide differs from ’s trifluoromethyl benzamide. The trifluoromethyl group increases lipophilicity and metabolic resistance, while the furan-3-carboxamide in the target compound may reduce steric hindrance .

Aromatic Substitution Patterns :

- ’s 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with the unsubstituted phenyl in the target compound. This may impact solubility and membrane permeability .

生物活性

N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloropyridine moiety linked to a phenyl group and a furan derivative , which contributes to its unique pharmacological profile. The presence of these functional groups enhances its interactions with biological targets.

-

VEGFR-2 Inhibition :

- Recent studies have indicated that derivatives related to this compound exhibit significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. For example, compounds structurally similar to N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide demonstrated IC50 values in the nanomolar range, suggesting potent activity against this receptor .

-

Antimicrobial Activity :

- The compound has shown promise as an antimicrobial agent. Similar compounds with a trifluoromethyl group have been effective against various bacterial strains, including drug-resistant ones like MRSA . This suggests that N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide may also possess similar properties.

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer). Compounds with related structures exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide | Dichloropyridine, phenyl, furan | VEGFR-2 inhibition, antimicrobial |

| Sorafenib | Multi-target kinase inhibitor | Anticancer |

| Compound 7b | Related structure | Cytotoxicity: A549 (IC50 = 6.66 μM), HT-29 (IC50 = 8.51 μM) |

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of related compounds, Compound 7b was found to induce apoptosis in HT-29 cells while causing cell cycle arrest at the G2/M phase. This was evidenced by Western blot analysis showing deactivation of VEGFR-2 and subsequent inhibition of cellular proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。